5-Lipoxygenase (5-LOX) Selectivity Profile: Inactivity at 100 µM
This compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and demonstrated no significant activity [1]. This lack of activity is a critical differentiator from other pyrrolidine derivatives in the 5-LOX pathway, which often exhibit inhibitory effects. Notably, active 5-LOX inhibitors from related chemotypes typically show IC50 values in the low micromolar range (e.g., zileuton, IC50 ~ 0.5-1 µM). The inactivity of this compound at a high screening concentration suggests a clean off-target selectivity profile with respect to this inflammatory pathway, making it a more suitable candidate for CNS or oncology applications where 5-LOX inhibition is undesirable.
| Evidence Dimension | Inhibition of 5-Lipoxygenase |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Zileuton (standard 5-LOX inhibitor, IC50 ~ 0.5-1 µM); Class-level inference for active pyrrolidine sulfonamides |
| Quantified Difference | Target compound is inactive at >100x the IC50 of a typical active inhibitor |
| Conditions | RBL-1 cell-based assay, compound tested at a single concentration of 100 µM |
Why This Matters
Selectivity against 5-LOX is crucial for applications targeting neurological disorders to avoid immunomodulatory side effects, providing a key selection criterion over less selective analogs.
- [1] ChEMBL Assay CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. View Source
